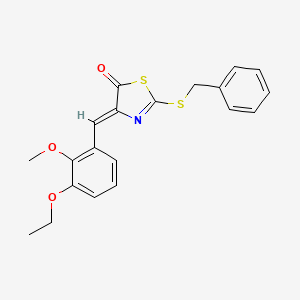![molecular formula C17H16N4O2S2 B4610292 N-(3-acetylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4610292.png)
N-(3-acetylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.07146811 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Network Formation
One study discusses the use of thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) as a nano-photoinitiator for the preparation of PMMA hybrid networks, demonstrating its ability to initiate polymerization even in the air atmosphere due to its intramolecular hydrogen abstraction mechanism. This suggests potential applications of related acetamide compounds in polymer science, particularly in creating robust polymer/filler networks with improved thermal stability (Batibay et al., 2020).
Anticancer Activity
Another study elaborates on the bio-oriented synthesis and molecular docking studies of 1,2,4-triazole-based derivatives as potential anti-cancer agents. It indicates that these compounds, through structural modification, exhibit significant anti-liver carcinoma effects, suggesting a pathway for related acetamide compounds in cancer research (Akhter et al., 2023).
Heterocyclic Synthesis
Research on 1,3-dipolar cycloaddition reactions in heterocyclic synthesis presents the transformation of compounds into various heterocyclic derivatives, highlighting the versatility of such compounds in synthesizing novel heterocycles which could be pivotal in drug design and discovery (Hunnur et al., 2005).
Synthesis of Novel Derivatives
The synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives is explored, with the study focusing on establishing their structures through various spectral data. This points to the utility of such compounds in creating a diversity of structures for potential applications in pharmacology and material science (Wang et al., 2010).
Antimicrobial and Antifungal Agents
A study on the synthesis of thiazolidin-4-one derivatives and their evaluation as potential antimicrobial agents underlines the role of acetamide compounds in developing new antimicrobial and antifungal medications. The compounds show promise against various bacterial and fungal strains, suggesting their relevance in addressing resistance to existing antimicrobial agents (Baviskar et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11(22)12-5-3-6-13(9-12)18-15(23)10-25-17-20-19-16(21(17)2)14-7-4-8-24-14/h3-9H,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMUUWDEUGZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4610227.png)
![methyl 4-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4610237.png)
![5-(2,3-dichlorophenyl)-N-{[(2-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4610247.png)
![2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4610252.png)
![3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4610266.png)
![3-(3-chloro-4-fluorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610272.png)
![2-{3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4610276.png)
![N-(4-fluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4610295.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4610296.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4610297.png)
![ethyl 2-(butylamino)-4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B4610302.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4610306.png)
![N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4610313.png)
